2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile
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Overview
Description
2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with a hydroxyethyl and isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile typically involves the reaction of benzonitrile with 2-hydroxyethylamine and isopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include catalysts such as palladium or rhodium, which facilitate the hydrogenation and reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and isopropylamino groups can form hydrogen bonds and other interactions with active sites on proteins, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylamine: Shares the hydroxyethyl group but lacks the benzonitrile core.
Isopropylamine: Contains the isopropylamino group but does not have the hydroxyethyl or benzonitrile components.
Benzonitrile: The core structure without the hydroxyethyl and isopropylamino substituents.
Uniqueness
2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and isopropylamino groups allows for diverse interactions and applications that are not possible with simpler compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile, with the molecular formula C₁₃H₁₈N₂O and a molecular weight of approximately 218.29 g/mol, is a chemical compound characterized by a benzonitrile core. This structure includes a cyano group (-C≡N) attached to a benzene ring, along with an isopropylamino group and a hydroxyethyl substituent. The presence of these functional groups suggests potential for diverse biological interactions, particularly in pharmacological contexts.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, especially in its interactions with neurotransmitter receptors. Notably, there is evidence suggesting its potential affinity for serotonin receptors, which could position it as a candidate for antidepressant or anxiolytic therapies.
Pharmacological Potential
The compound's structure suggests it may possess multiple pharmacological properties:
- Antidepressant Activity : Due to its interaction with serotonin receptors.
- Antimicrobial Properties : Related compounds have shown efficacy against various bacterial pathogens, indicating potential antibacterial applications .
- Antimycobacterial Effects : Similar compounds have been investigated for their ability to combat mycobacterial infections .
Antimycobacterial Mechanism
In studies concerning antimycobacterial activity, compounds with similar structures have been shown to interact with bacterial membranes and influence metabolic functions. For instance, certain derivatives were found to disrupt the fluidity of model membranes, potentially leading to bacteriostasis by impairing ATP synthesis .
Study 1: Antibacterial Efficacy
In a recent investigation into the antibacterial properties of small molecules similar to this compound, researchers reported that certain nitriles exhibited potent bactericidal activity against enteropathogens. The study highlighted that these compounds could reduce bacterial counts significantly in time-kill assays and showed promise in murine models of infection .
Study 2: Antimycobacterial Activity
Another study focused on the synthesis and evaluation of carbamate derivatives, revealing that compounds structurally related to this compound displayed higher activity against Mycobacterium avium compared to standard antibiotics. This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential against resistant strains .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile | C₁₃H₁₈N₂O | Different position of amino substitution on the benzene ring |
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile | C₁₃H₁₈N₂O | Variation in substitution pattern affecting reactivity |
Alpha-[[(2-Hydroxyethyl)amino]methyl]-1-phenylethanol | C₁₅H₁₉N | Contains an additional phenyl group altering biological activity |
These compounds exhibit varying biological activities based on their structural differences, highlighting the importance of specific functional groups in determining pharmacological effects.
Conclusion and Future Directions
While preliminary findings suggest that this compound has promising biological activities, further research is essential to elucidate its full pharmacological profile. Future studies should focus on:
- In-depth pharmacokinetic and pharmacodynamic evaluations .
- Mechanistic studies to confirm interactions with specific biological targets.
- Clinical trials to assess therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(2)15(7-8-16)10-13-6-4-3-5-12(13)9-14/h3-6,11,16H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNSSMXLHAYUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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